N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring a fused pyrido[3,4-d]pyrimidine core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety via an azetidine bridge.
Properties
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrido[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-11-20-14-7-18-6-5-13(14)17(21-11)24(2)12-8-25(9-12)16-4-3-15-22-19-10-26(15)23-16/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIGSBPQKUWVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within the cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This disruption leads to the arrest of the cell cycle, preventing the cells from dividing and proliferating. The induction of apoptosis is a downstream effect of this disruption.
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also exhibits moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Biological Activity
N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine (CAS No. 2202422-85-1) is a complex organic compound with potential biological activity. Its molecular formula is and it has a molecular weight of approximately 347.4 g/mol. This article explores the biological activity of this compound based on available research findings.
Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 2202422-85-1 |
| Purity | Typically 95% |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors that are crucial in disease pathways. The presence of multiple nitrogen-containing heterocycles suggests potential interactions with nucleic acids or proteins, which could lead to modulation of biological processes.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, studies have shown that pyridopyrimidine derivatives can possess significant antibacterial and antifungal activities. Although specific data for this compound is limited, the structural similarities suggest potential efficacy against various pathogens.
Anticancer Properties
Compounds containing triazole and pyridine rings have been explored for their anticancer properties. For example, derivatives of triazoles have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be extensively validated through empirical studies.
Case Studies and Research Findings
- In vitro Studies : Preliminary in vitro studies on related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, a study on pyridopyrimidine derivatives indicated that modifications in the nitrogen positions significantly influenced their anticancer activity.
- Structure-Activity Relationship (SAR) : SAR studies on similar compounds have revealed that the presence of specific functional groups can enhance biological activity while minimizing toxicity. For example, methylation at certain positions has been shown to reduce cytotoxic effects while maintaining efficacy against target cells.
- Docking Studies : Computational docking studies have suggested favorable interactions between similar compounds and key enzymes involved in metabolic pathways relevant to cancer and microbial resistance.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its combination of three heterocyclic systems:
- Pyrido[3,4-d]pyrimidine : A nitrogen-rich scaffold common in kinase inhibitors (e.g., EGFR inhibitors).
- [1,2,4]Triazolo[4,3-b]pyridazine : A bicyclic system with demonstrated antimicrobial and anticancer activity.
- Azetidine : A four-membered ring offering rigidity compared to larger amines (e.g., piperidine or pyrrolidine).
Key analogs and structural differences :
Notable differences:
- The target compound’s azetidine linker distinguishes it from analogs with flexible alkyl chains (e.g., hexylamine in or ethylamine in ).
Challenges :
- The azetidine’s strain may complicate regioselective functionalization compared to larger cyclic amines.
- Stability of the triazolo-pyridazine under reaction conditions (e.g., high heat) must be monitored .
Physical and Spectral Properties
While specific data for the target compound are unavailable, comparisons with analogs highlight trends:
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions with nitrogen-containing heterocycles, requiring precise control of reaction conditions. Key steps include:
- Cyclization reactions : Formation of the pyrido[3,4-d]pyrimidine and triazolo[4,3-b]pyridazine moieties via hydrazine derivatives and aldehydes/ketones .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency .
- Catalyst optimization : Copper(I) bromide or cesium carbonate may improve yields in coupling reactions .
- Purification : Chromatography (HPLC) or recrystallization (using acetonitrile/ethyl acetate) ensures >95% purity .
Q. How can structural characterization and purity assessment be methodologically validated?
- Spectroscopic techniques :
Q. Which biological targets are most relevant for initial pharmacological screening?
Prioritize targets based on structural analogs:
- Kinase inhibition : Triazolo-pyridazine derivatives often target protein kinases (e.g., EGFR, VEGFR) .
- Receptor binding : Pyrimidine cores may interact with adenosine or serotonin receptors .
- Enzyme assays : Use fluorescence-based assays (e.g., ATPase activity) to quantify IC50 values .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
- Solubility adjustments : Test activity in dimethyl sulfoxide (DMSO) vs. aqueous buffers to address aggregation artifacts .
Q. What computational strategies enhance structure-activity relationship (SAR) optimization?
- Molecular docking : Simulate binding poses with kinase domains (e.g., PDB: 1M17) to guide substituent modifications .
- Quantum chemical calculations : Predict reaction pathways for triazole ring formation using Gaussian09 .
- Machine learning : Train models on PubChem data to prioritize derivatives with improved logP or solubility .
Q. What methodological challenges arise in pharmacokinetic (PK) and toxicology studies?
- Metabolic stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation hotspots .
- Blood-brain barrier (BBB) penetration : Apply parallel artificial membrane permeability assays (PAMPA) to estimate CNS availability .
- Toxicity mitigation : Replace metabolically labile groups (e.g., methyl substituents) with fluorine to reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
